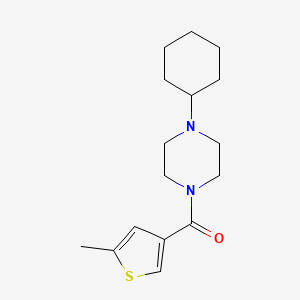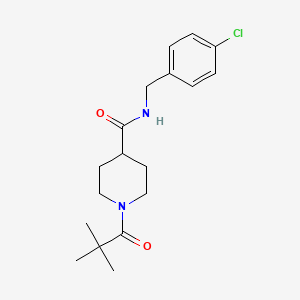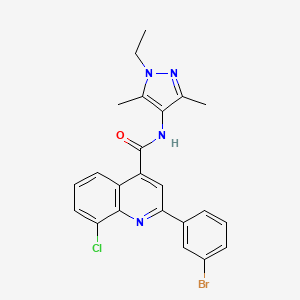
4-butoxy-N-naphthalen-1-ylbenzenesulfonamide
Vue d'ensemble
Description
4-butoxy-N-naphthalen-1-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-naphthalen-1-ylbenzenesulfonamide typically involves the reaction of naphthalen-1-amine with 4-butoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-butoxy-N-naphthalen-1-ylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-butoxy-N-naphthalen-1-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound could be explored for potential therapeutic applications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-butoxy-N-naphthalen-1-ylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-butylbenzenesulfonamide
- 4-methyl-N-naphthalen-1-ylbenzenesulfonamide
- N-ethylbenzenesulfonamide
Comparison
4-butoxy-N-naphthalen-1-ylbenzenesulfonamide is unique due to the presence of both a butoxy group and a naphthalen-1-yl group. This combination of functional groups can result in distinct chemical properties and biological activities compared to other sulfonamides. For example, the butoxy group can increase the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.
Propriétés
IUPAC Name |
4-butoxy-N-naphthalen-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-2-3-15-24-17-11-13-18(14-12-17)25(22,23)21-20-10-6-8-16-7-4-5-9-19(16)20/h4-14,21H,2-3,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPYPUHKCPVVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(dimethylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4607723.png)
![2-{[(2-chlorobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4607724.png)
![4-[(6-methyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4607730.png)

![ETHYL 2-[({[1-(4-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]ACETATE](/img/structure/B4607739.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-(1H-indol-3-yl)-1-propanone](/img/structure/B4607745.png)
![3-{5-[(2-phenoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4607748.png)
![1-(4-Fluorobenzyl)-3-[1-(3-methoxyphenyl)ethyl]thiourea](/img/structure/B4607750.png)
![1-(4-phenylbenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B4607772.png)

![N-(4-bromo-2-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B4607782.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4607801.png)

![4,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4607819.png)
